molecular formula C20H31NO6S B14258020 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-85-7

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid

Katalognummer: B14258020
CAS-Nummer: 173740-85-7
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: JKZLOWDYIRTRJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is a complex organic compound that features a benzene ring substituted with a sulfonic acid group and an ester linkage to a hexanoyl group, which is further substituted with an octanoylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid . The next step involves the formation of the ester linkage, which can be done through a nucleophilic substitution reaction between the sulfonic acid derivative and a hexanoyl chloride. Finally, the octanoylamino group is introduced via an amide formation reaction, typically using octanoyl chloride and a suitable amine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonic acid group to a sulfonate.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the ester and amide linkages can engage in covalent bonding with other molecules. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its utility in diverse fields.

Eigenschaften

CAS-Nummer

173740-85-7

Molekularformel

C20H31NO6S

Molekulargewicht

413.5 g/mol

IUPAC-Name

2-[6-(octanoylamino)hexanoyloxy]benzenesulfonic acid

InChI

InChI=1S/C20H31NO6S/c1-2-3-4-5-7-14-19(22)21-16-11-6-8-15-20(23)27-17-12-9-10-13-18(17)28(24,25)26/h9-10,12-13H,2-8,11,14-16H2,1H3,(H,21,22)(H,24,25,26)

InChI-Schlüssel

JKZLOWDYIRTRJZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.